(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid

描述

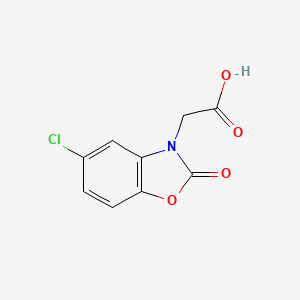

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloro substituent at the 5th position, an oxo group at the 2nd position, and an acetic acid moiety at the 3rd position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C . Another method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form benzoxazole derivatives .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet .

化学反应分析

Types of Reactions: (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro substituent and the oxo group.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include hydrogen peroxide, ethanol, titanium tetraisopropoxide, and various catalysts such as mesoporous titania–alumina mixed oxide and magnetic nanocatalysts . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with aromatic aldehydes can yield 2-substituted benzoxazole derivatives .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid exhibit significant anticancer properties. For example, studies have shown that related compounds possess activity against various human cancer cell lines, including colon and lung tumors. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways that are crucial for tumor growth and survival .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory and analgesic effects. In experimental models, it demonstrated comparable efficacy to well-known anti-inflammatory drugs such as aspirin and indomethacin. These studies utilized tests like the p-benzoquinone-induced writhing test and carrageenan-induced paw edema to assess the biological activity of synthesized derivatives .

Synthetic Chemistry Applications

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The chloro substituent enhances its reactivity, allowing for the introduction of different functional groups .

Development of New Materials

This compound is also explored in the development of new materials, particularly in the field of polymers and coatings. Its unique structural features contribute to the properties of the final products, making it valuable in material science research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Mechanism of Action Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The benzooxazole ring structure plays a crucial role in binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Data Tables

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound derivatives on human solid tumor cell lines using MTT assays. Results indicated marked activity against colon carcinoma cells (HT29) with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Research : In a comparative study, several derivatives were tested for their analgesic effects using animal models. The findings revealed that certain compounds exhibited superior anti-inflammatory properties without inducing gastric lesions commonly associated with traditional NSAIDs .

- Synthesis Methodology Development : Researchers developed a novel synthetic route for this compound utilizing environmentally friendly conditions, resulting in high yields and reduced reaction times. This method highlights the compound's versatility in synthetic applications .

作用机制

The mechanism of action of (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to exhibit their effects by modulating various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

相似化合物的比较

Similar Compounds: Similar compounds to (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid include other benzoxazole derivatives such as 2-substituted benzoxazoles, benzothiazoles, and oxazoles . These compounds share a common benzoxazole core structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro substituent and the acetic acid moiety can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

生物活性

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including analgesic and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits notable analgesic and anti-inflammatory activities. These properties are attributed to its structural features, which facilitate interactions with biological targets. Preliminary studies suggest its potential for developing therapeutic agents aimed at pain relief and inflammation reduction.

Key Biological Activities:

- Analgesic Activity : Demonstrated through various animal models, indicating effectiveness comparable to established analgesics like aspirin and indomethacin.

- Anti-inflammatory Activity : Shown through inhibition of inflammatory pathways, including the synthesis of prostaglandins, which play a crucial role in inflammation .

The mechanism of action for this compound involves modulation of several biological pathways. It is known to interact with specific enzymes and receptors involved in pain and inflammation. The compound's chloro substituent and carboxylic acid moiety enhance its reactivity and binding affinity to biological targets, making it a valuable candidate for drug development .

Table 1: Summary of Biological Activity Studies

Detailed Case Studies

- Analgesic Efficacy : In a study evaluating the analgesic properties, compounds derived from this compound were tested against p-benzoquinone-induced writhing in mice. The results indicated that several derivatives exhibited high analgesic activity without causing gastric lesions, suggesting a favorable safety profile .

- Anti-inflammatory Effects : Another study utilized the carrageenan-induced paw edema model to assess anti-inflammatory effects. The results demonstrated that this compound significantly reduced paw swelling compared to control groups, highlighting its potential for treating inflammatory conditions .

Structural Similarities and Uniqueness

This compound shares structural similarities with other benzoxazole derivatives, which are known for their broad range of biological activities, including antimicrobial and anticancer effects. However, its unique combination of halogen substitution and heterocyclic structure contributes to its distinct pharmacological profile .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Benzothiazoles | Antimicrobial | Different heterocyclic structure |

| 2-substituted benzoxazoles | Anticancer | Varying substituents |

| (7-acyl-5-chloro-2-oxo-benzoxazole) | Analgesic & Anti-inflammatory | Similar analgesic pathways |

属性

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYIEZNIDPDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。